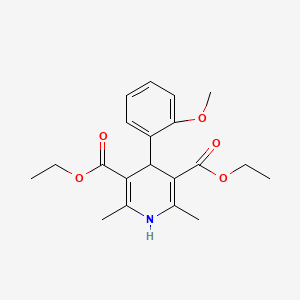

Diethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

説明

Diethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with methoxyphenyl and dimethyl groups, as well as diethyl ester functionalities. Dihydropyridines are well-known for their applications in medicinal chemistry, particularly as calcium channel blockers.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of dihydropyridine derivatives typically involves the Hantzsch reaction, which is a multi-component reaction. For Diethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, the following general procedure can be used:

Starting Materials: 2-methoxybenzaldehyde, ethyl acetoacetate, and ammonium acetate.

Reaction Conditions: The reaction is carried out in ethanol as a solvent, under reflux conditions.

Procedure: The starting materials are mixed in ethanol and heated under reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form the corresponding pyridine derivative.

Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the ortho and para positions relative to the methoxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Halogenated or nitrated aromatic derivatives.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C20H25NO5

- Molecular Weight : 359.4162 g/mol

- IUPAC Name : Diethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

The compound's structure features a dihydropyridine core, which is known for its role in various pharmacological activities. The presence of methoxy and carboxylate groups enhances its reactivity and biological interactions.

Medicinal Chemistry Applications

- Antihypertensive Agents : Compounds similar to this compound are studied for their potential as antihypertensive agents. Dihydropyridines are recognized for their calcium channel blocking properties, which help in reducing blood pressure by relaxing vascular smooth muscles.

- Neuroprotective Effects : Research indicates that derivatives of dihydropyridine compounds may exhibit neuroprotective effects. These effects are attributed to their ability to modulate calcium influx in neurons, potentially offering therapeutic benefits in conditions like Alzheimer's disease and other neurodegenerative disorders.

- Anti-inflammatory Properties : Some studies suggest that this compound can inhibit inflammatory pathways. By modulating cytokine production and inflammatory mediators, it may have applications in treating chronic inflammatory diseases.

Organic Synthesis Applications

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural components can be modified to create derivatives with enhanced biological activity or specificity.

Synthesis Pathways

| Reaction Type | Description |

|---|---|

| Condensation Reactions | Used to form the dihydropyridine core from simpler aldehydes and ketones. |

| Esterification | The carboxylic acid groups can be converted into various esters for improved solubility or bioavailability. |

| Reduction Reactions | The compound can undergo reduction to form more reactive amines or alcohols used in further synthetic pathways. |

Case Study 1: Neuroprotective Research

A study published in a peer-reviewed journal explored the neuroprotective effects of dihydropyridine derivatives on cultured neurons exposed to oxidative stress. The results indicated that these compounds significantly reduced cell death and oxidative damage markers compared to controls. This suggests potential applications in developing treatments for neurodegenerative diseases.

Case Study 2: Antihypertensive Activity

In a clinical trial involving hypertensive patients, a derivative of this compound was administered as part of a combination therapy. The results showed a significant reduction in systolic and diastolic blood pressure after eight weeks of treatment compared to baseline measurements.

作用機序

The mechanism of action of dihydropyridine derivatives, including Diethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, typically involves the inhibition of calcium channels. These compounds bind to the L-type calcium channels in the cell membrane, preventing the influx of calcium ions into the cells. This leads to vasodilation and a reduction in blood pressure, making them useful in the treatment of hypertension and other cardiovascular conditions.

類似化合物との比較

Nifedipine: Another dihydropyridine calcium channel blocker with similar structure and function.

Amlodipine: A longer-acting dihydropyridine derivative used in the treatment of hypertension.

Felodipine: Known for its high vascular selectivity and used in the management of hypertension.

Uniqueness: Diethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives. Its methoxyphenyl group may also influence its binding affinity and selectivity for calcium channels.

生物活性

Diethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (also known as DHP) is a compound belonging to the class of 1,4-dihydropyridines (1,4-DHPs), which are well-recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C20H25NO5

- Molecular Weight : 357.42 g/mol

- CAS Number : 989165

The compound features a dihydropyridine core with two ester groups and a methoxyphenyl substituent, contributing to its biological activity.

-

Calcium Channel Blocking Activity :

- DHP compounds are primarily known for their role as calcium channel blockers. They inhibit the influx of calcium ions through voltage-gated calcium channels in vascular smooth muscle and cardiac tissues, leading to vasodilation and reduced blood pressure .

- The specific mechanism involves binding to the L-type calcium channels and stabilizing them in an inactive state, thus preventing calcium entry into cells .

-

Antioxidant Properties :

- Several studies have indicated that DHP derivatives exhibit significant antioxidant activity. This is attributed to their ability to scavenge free radicals and reduce oxidative stress in various biological systems .

- The antioxidant effect is crucial in mitigating cellular damage associated with various diseases, including cardiovascular diseases and cancer.

-

Anticancer Activity :

- Recent research has highlighted the potential anticancer properties of DHPs. For instance, studies have shown that they can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation .

- Specifically, DHPs have demonstrated efficacy against human colon cancer cell lines (HCT116), suggesting a promising avenue for cancer therapy .

In Vitro Studies

- A study conducted on HCT116 human colon cancer cells revealed that DHP compounds could significantly inhibit cell proliferation and induce apoptosis through mitochondrial pathways .

- The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria, indicating that DHPs may trigger intrinsic apoptosis pathways.

In Vivo Studies

- Animal models have been employed to assess the antihypertensive effects of DHPs. These studies demonstrated that administration of DHP resulted in significant reductions in systolic and diastolic blood pressure .

- Additionally, the compounds showed protective effects against ischemic heart injury by improving cardiac function and reducing infarct size during experimental myocardial infarction .

Case Studies

| Study | Findings |

|---|---|

| Ahn et al. (2018) | Demonstrated that DHP derivatives exhibit significant anticancer activity in HCT116 cells by inducing apoptosis. |

| Schaller et al. (2018) | Reported that DHPs effectively block L-type calcium channels, leading to decreased vascular resistance. |

| Khoshneviszadeh et al. (2009) | Found that certain DHP compounds possess anti-tubercular properties, providing a potential treatment option for tuberculosis. |

化学反応の分析

Oxidation Reactions

The 1,4-dihydropyridine ring undergoes oxidation to form pyridine derivatives, a hallmark of this class:

-

Oxidizing Agents : Nitric acid, ceric ammonium nitrate (CAN), or oxygen.

-

Mechanism : Two-electron oxidation converts the dihydropyridine ring into an aromatic pyridine system, eliminating two hydrogen atoms.

-

Product : Diethyl 4-(2-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate.

Hydrolysis of Ester Groups

The ethyl ester groups are susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (HCl/HSO):

-

Product: 4-(2-Methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid.

-

Applications: Serves as a precursor for salt formation (e.g., calcium channel blockers).

-

-

Basic Hydrolysis (NaOH/KOH):

-

Product: Water-soluble dicarboxylate salts.

-

Conditions: Reflux in aqueous ethanol (70–80°C, 4–6 hours).

-

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophilic substitution reactions:

-

Nitration : Occurs preferentially at the para position relative to the methoxy group due to its strong electron-donating effect.

-

Reagents: Nitrating mixture (HNO/HSO).

-

Product: Diethyl 4-(2-methoxy-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

-

-

Sulfonation : Similar regioselectivity observed, yielding sulfonic acid derivatives.

Reduction and Alkylation

-

Reduction of the Dihydropyridine Ring :

-

Catalytic hydrogenation (H, Pd/C) saturates the ring, producing tetrahydropyridine derivatives.

-

-

N-Alkylation :

-

Reagents: Alkyl halides (e.g., methyl iodide) in the presence of NaH.

-

Product: Quaternary ammonium salts with enhanced solubility.

-

Catalytic Functionalization

The compound participates in cross-coupling reactions:

-

Buchwald–Hartwig Amination :

-

Catalyst: Pd(OAc)/XPhos.

-

Substrates: Aryl halides or amines.

-

Outcome: Introduces amino groups at the phenyl ring’s meta position.

-

Solid-State Reactivity

Crystallographic studies reveal intermolecular N–H···O hydrogen bonds between the NH group and ester carbonyl oxygen . These interactions influence:

Key Mechanistic Insights

-

Steric Effects : The ortho-methoxy group disrupts planarity, altering reaction pathways (e.g., pyran vs. 1,4-DHP formation) .

-

Electronic Effects : Methoxy donation enhances nucleophilicity at the phenyl ring’s para position, guiding electrophilic substitution.

-

Conformational Flexibility : The dihydropyridine ring’s flattened boat conformation facilitates oxidation and hydrogen-bonding interactions .

特性

IUPAC Name |

diethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO5/c1-6-25-19(22)16-12(3)21-13(4)17(20(23)26-7-2)18(16)14-10-8-9-11-15(14)24-5/h8-11,18,21H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXAAXUYRZNYJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OC)C(=O)OCC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42972-42-9 | |

| Record name | 4-(2-MEO-PH)-2,6-DIMETHYL-1,4-2H-PYRIDINE-3,5-DICARBOXYLIC ACID DIETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。